

Application Notes and Protocols: Pimelautide Conjugation to Peptide Antigens

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Compound of Interest

Compound Name: *Pimelautide*

Cat. No.: *B10784745*

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Introduction

Pimelautide is a synthetic lipopeptide with immunomodulatory properties, making it a valuable component in the development of novel vaccines and immunotherapies. Its structure, featuring a lauroyl group attached to a peptide backbone containing L-alanine, D-glutamic acid, diaminopimelanic acid (A2pm), and glycine, allows it to act as an adjuvant, enhancing the immune response to conjugated antigens. This document provides a detailed protocol for the conjugation of **Pimelautide** to peptide antigens, outlines its mechanism of action, and describes methods for the purification and characterization of the resulting conjugate.

Chemical Structure of **Pimelautide**:

- IUPAC Name: 7-amino-6-[(2-aminoacetyl)amino]-2-[[[(4R)-4-carboxy-4-[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid[1]
- Synonyms: N(2)-(N-(N-lauroyl-alanyl)-gamma-glutamyl)-N(6)-glycyl-2,6-diaminopimelanic acid, RP-44102[1]

Mechanism of Action: A Potent Immunomodulator

Pimelautide functions as an adjuvant by stimulating the innate immune system. Its core structure, containing a diaminopimelanic acid (DAP) residue, is recognized by the cytosolic

pattern recognition receptors (PRRs) NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).^{[1][2][3]}

Upon binding of the DAP-containing fragment of **Pimelautide**, NOD1/NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).^{[3][4][5]} This interaction triggers a downstream signaling cascade, resulting in the activation of the transcription factor NF-κB and MAP kinases.^{[1][3][4]} The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of antigen-presenting cells (APCs), thereby enhancing the adaptive immune response against the conjugated peptide antigen.



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Pimelaute Signaling Pathway

Experimental Protocols

Conjugation of Pimelautide to a Peptide Antigen via EDC/NHS Chemistry

This protocol describes the conjugation of **Pimelautide** to a peptide antigen containing a primary amine (e.g., the N-terminus or a lysine side chain) by activating the carboxylic acid groups on **Pimelautide** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

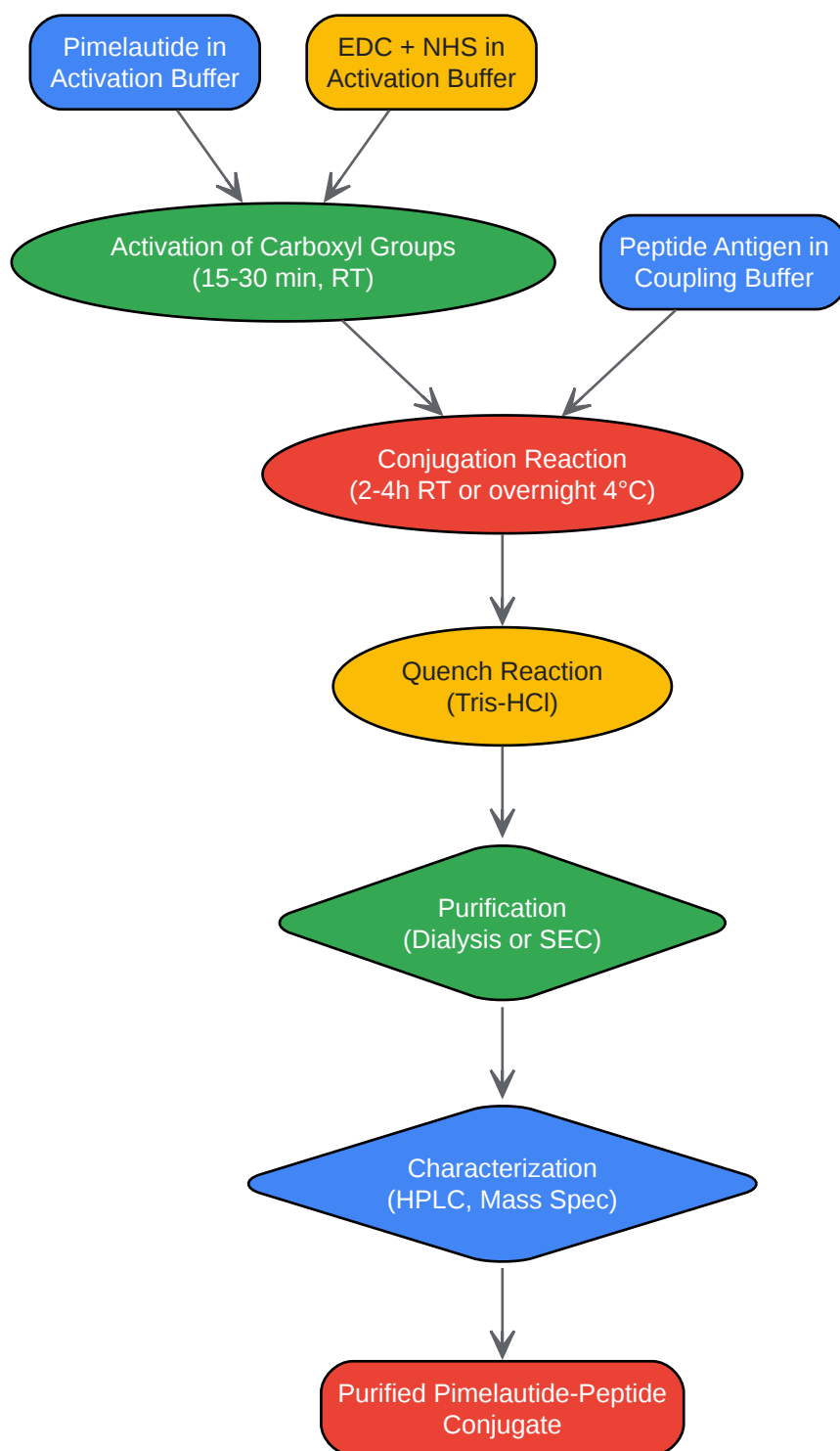
- **Pimelautide**
- Peptide Antigen (with at least one primary amine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.5
- Dialysis tubing (MWCO appropriate for the conjugate) or size-exclusion chromatography column
- Deionized water

Procedure:

- Preparation of Reagents:
 - Dissolve **Pimelautide** in the Activation Buffer to a final concentration of 10 mM.
 - Dissolve the peptide antigen in the Coupling Buffer to a final concentration of 5 mM.

- Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in the Activation Buffer immediately before use.
- Activation of **Pimelautide**:
 - In a reaction vessel, mix equal volumes of the 10 mM **Pimelautide** solution, 100 mM EDC solution, and 100 mM NHS solution.
 - Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups of **Pimelautide**, forming an NHS ester.
- Conjugation to Peptide Antigen:
 - Add the activated **Pimelautide** solution to the peptide antigen solution at a molar ratio of 5:1 (**Pimelautide**:peptide antigen).
 - Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
 - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
 - Purify the **Pimelautide**-peptide conjugate from unreacted components and byproducts.
 - Dialysis: Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.
 - Size-Exclusion Chromatography (SEC): Alternatively, purify the conjugate using an SEC column equilibrated with PBS (pH 7.4). Collect fractions and analyze for the presence of the conjugate.

- Storage:
 - Store the purified conjugate in a suitable buffer at -20°C or -80°C for long-term storage.



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Pimelautide-Peptide Conjugation Workflow

Data Presentation

Table 1: Characterization of Pimelautide-Peptide Conjugate

Parameter	Method	Expected Result
Purity	RP-HPLC	>95%
Identity	Mass Spectrometry (MALDI-TOF or ESI-MS)	Observed mass should correspond to the theoretical mass of the conjugate. [9] [10] [11] [12]
Conjugation Efficiency	SDS-PAGE / RP-HPLC	Comparison of peak areas of conjugated vs. unconjugated peptide.
Immunological Activity	Cell-based assay (e. g., cytokine release from APCs)	Increased production of pro-inflammatory cytokines (e. g., TNF- α , IL-6) compared to the unconjugated antigen.

Purification and Characterization Protocols

Protocol 1: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Column: C18 column suitable for peptide separation.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
- Detection: UV absorbance at 214 nm and 280 nm.

- Procedure:
 - Inject the purified (post-dialysis or SEC) conjugate onto the equilibrated C18 column.
 - Run the gradient and collect fractions corresponding to the major peak.
 - The conjugate is expected to elute at a higher acetonitrile concentration than the unconjugated peptide due to the hydrophobicity of the lauroyl group.[\[13\]](#)

Protocol 2: Characterization by Mass Spectrometry

- Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization Mass Spectrometry (ESI-MS).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Sample Preparation:
 - For MALDI-TOF, co-crystallize the purified conjugate with a suitable matrix (e.g., sinapinic acid).
 - For ESI-MS, dilute the conjugate in a solvent compatible with the instrument (e.g., 50% acetonitrile, 0.1% formic acid).
- Analysis:
 - Acquire the mass spectrum in the appropriate mass range.
 - Compare the observed molecular weight with the calculated theoretical molecular weight of the **Pimelautide**-peptide conjugate.[\[11\]](#)[\[12\]](#)

Conclusion

The conjugation of **Pimelautide** to peptide antigens is a promising strategy for the development of self-adjuvanting vaccines. The protocol described herein, utilizing EDC/NHS chemistry, provides a robust method for achieving this conjugation. The immunomodulatory activity of **Pimelautide**, mediated through the NOD1/NOD2 signaling pathway, offers a potent mechanism for enhancing the immune response to the conjugated antigen. Proper purification and characterization of the final conjugate are essential to ensure its quality and efficacy for downstream applications in vaccine and immunotherapy research.

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